2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
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Overview
Description
2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
The compound 2,4-DIMETHOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE, also known as Oprea1_296115, is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets to induce their effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives, it can be inferred that oprea1_296115 may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the thiazole derivative with a sulfonamide reagent, often in the presence of a base such as triethylamine.
Coupling with the benzamide moiety: The final step involves the coupling of the thiazole-sulfonamide intermediate with 2,4-dimethoxybenzoic acid or its derivatives, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time.
Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.
Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide, while electrophilic substitution may involve reagents like bromine in acetic acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is explored for use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities.
Benzamide derivatives: Compounds such as N-(4-sulfamoylphenyl)benzamide share structural similarities and biological properties.
Uniqueness
2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its dual presence of thiazole and benzamide moieties allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-25-13-5-8-15(16(11-13)26-2)17(22)20-12-3-6-14(7-4-12)28(23,24)21-18-19-9-10-27-18/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDLBRKWBRPNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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